![molecular formula C10H12ClNO4S2 B2968077 2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride CAS No. 921160-84-1](/img/structure/B2968077.png)
2-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
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Description
Synthesis Analysis
The synthesis of this compound involves the reaction of benzenesulfonyl chloride with pyrrolidine-1-sulfonamide . The sulfonyl chloride group reacts with the amino group of pyrrolidine, resulting in the formation of the target compound. Detailed synthetic procedures and conditions can be found in relevant literature .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitution, acylation, and cyclization reactions. Its reactivity arises from the presence of the sulfonyl chloride functional groups. Researchers have explored its use as a building block in organic synthesis .
Scientific Research Applications
Catalytic Applications in Organic Synthesis
Sulfonic acid-functionalized pyridinium chloride, a related sulfonic acid catalyst, promotes the one-pot multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, showcasing its efficiency in facilitating condensation reactions (Zare et al., 2015). This catalyst's application extends to the preparation of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones, highlighting its versatility in promoting condensation reactions in the synthesis of complex organic molecules (Moosavi‐Zare et al., 2013).
Enhancing Organic Reaction Efficiency
The use of sulfonic acid-functionalized pyridinium chloride is also reported in the synthesis of hexahydroquinolines, serving as an efficient catalyst that aids in the one-pot multi-component condensation reactions, demonstrating its potential in enhancing the efficiency of organic synthesis processes (Khazaei et al., 2013).
Applications in Metal Complexation
Research into the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene led to the isolation of metal complexes, indicating the potential application of related sulfonamido compounds in the formation of metal complexes for various purposes (Sousa et al., 2001).
properties
IUPAC Name |
2-pyrrolidin-1-ylsulfonylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S2/c11-17(13,14)9-5-1-2-6-10(9)18(15,16)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLRDOYDJIXCKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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